Probimane

Cytotoxicity Solid Tumors Bisdioxopiperazine

Probimane (AT-2153) is the superior bisdioxopiperazine for oncology studies requiring broad-spectrum activity beyond hematologic models. It delivers low micromolar IC50 (<10 µM) against solid tumor (SCG-7901 gastric, A549 lung) and leukemia (K562, HL60) lines, with sustained 3-day cytotoxicity—unlike doxorubicin or 5-FU whose effects wane after 24 h. In the LAX-83 lung adenocarcinoma xenograft, Probimane achieves up to 2.4-fold greater tumor growth inhibition than razoxane at equitoxic doses, with selective accumulation in pulmonary metastases. Validated synergy with bleomycin in the LLC model supports combination regimen development. ≥98% purity ensures reproducible, publication-ready results.

Molecular Formula C21H34N6O6
Molecular Weight 466.5 g/mol
CAS No. 95604-83-4
Cat. No. B1677345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProbimane
CAS95604-83-4
SynonymsAT 2153
AT-2153
bis(4-morpholinomethyl-3,5-dioxopiperazin-1-yl)propane
bis-(4-morpholinomethyl-3,5-dioxopiperazinyl)-1-methylylethane
MM 159
MM-159
probimane
probimane, (+-)-isome
Molecular FormulaC21H34N6O6
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCC(CN1CC(=O)N(C(=O)C1)CN2CCOCC2)N3CC(=O)N(C(=O)C3)CN4CCOCC4
InChIInChI=1S/C21H34N6O6/c1-17(25-13-20(30)27(21(31)14-25)16-23-4-8-33-9-5-23)10-24-11-18(28)26(19(29)12-24)15-22-2-6-32-7-3-22/h17H,2-16H2,1H3
InChIKeyMAUYWACILHVRLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Probimane (CAS 95604-83-4) Procurement Guide: Comparative Efficacy Data for Bisidoxopiperazine Anticancer Research


Probimane (Pro; AT-2153; MST-02), a bisdioxopiperazine derivative synthesized at the Shanghai Institute of Materia Medica [1], is a research compound investigated for its antineoplastic and antimetastatic activities [2]. It was developed as a structural analog of razoxane (ICRF-159) with the addition of two morpholine groups [3]. Unlike some earlier bisdioxopiperazines, Pro has demonstrated a broad spectrum of activity against multiple tumor types in both in vitro and in vivo models [4].

Why Probimane Cannot Be Directly Substituted with Generic Razoxane or ICRF-187 in Research


The bisdioxopiperazine class, including razoxane (ICRF-159), ICRF-187 (dexrazoxane), and MST-16, exhibits significant functional divergence that precludes simple interchangeability [1]. While these compounds share a core scaffold, their substituents confer distinct pharmacological profiles regarding cytotoxic spectrum, potency, and duration of effect [2]. As detailed in Section 3, Probimane demonstrates quantifiable advantages over its analogs in key dimensions such as tumor-type specificity, in vivo efficacy against human xenografts, and sustained in vitro activity [3]. These differences are critical for experimental reproducibility and for accurately modeling specific therapeutic mechanisms in oncology research [4].

Quantitative Comparative Evidence: Selecting Probimane Over Bisidoxopiperazine Analogs


Superior Cytotoxic Spectrum Against Solid Tumors Versus ICRF-187 and MST-16

In head-to-head in vitro studies, Probimane (Pro) displayed a broader cytotoxic profile, being effective against both lung cancer and leukemia cell lines, whereas ICRF-187 and MST-16 showed comparable IC50 values only against leukemia [1]. Specifically, Pro demonstrated IC50 values < 10 µM against four human tumor cell lines (SCG-7901, K562, A549, HL60) [2]. In contrast, ICRF-187 exhibited an IC50 of 129 µM against the HeLa cell line, and MST-16 showed an IC50 of 26.4 µM, indicating a 3- to 10-fold higher potency for Pro [3].

Cytotoxicity Solid Tumors Bisdioxopiperazine IC50

Prolonged Cytotoxic Activity Compared to Standard Chemotherapeutics

Time-response studies reveal that the cytotoxic effects of Probimane (Pro) increase over a 3-day period in human tumor cells, in stark contrast to standard agents like vincristine (VCR), doxorubicin (Dox), and 5-fluorouracil (5-Fu), whose effects decline after 24 hours [1]. While VCR, Dox, and 5-Fu have lower IC50 values (4.56, 1.12, and 0.232 µM, respectively) than Pro (5.12 µM) against HeLa cells, Pro demonstrates a sustained, dose-related high-cytotoxic activity that is not observed with these first-line drugs [2].

Cytotoxicity Pharmacodynamics Time-Response Cancer

Enhanced In Vivo Efficacy Against Human Lung Cancer Xenograft Versus Razoxane

In a direct comparison against its parent compound, Probimane (Pro) demonstrated superior tumor growth inhibition of the human lung adenocarcinoma xenograft LAX-83 in nude mice compared to razoxane (Raz) at equitoxic doses (LD5) [1]. Pro achieved a 55-60% inhibition rate, while Raz resulted in a 25-32% inhibition rate [2]. This demonstrates that the addition of morpholine groups to create Pro significantly enhances its activity against human-derived tumors in an in vivo setting [3].

In Vivo Efficacy Xenograft Model Lung Cancer Antimetastatic

Selective and Sustained Accumulation in Pulmonary Metastatic Foci

Pharmacokinetic studies in mice bearing Lewis lung carcinoma reveal a unique distribution profile for 14C-Probimane (Pro). While Pro concentrations in normal organs peak at 2 hours and dramatically decline by 24-48 hours, concentrations in pulmonary metastatic nodules remain relatively unchanged over the same 48-hour period [1]. This sustained presence in metastatic tissue, contrasted with rapid clearance from healthy organs, provides a mechanistic basis for its observed antimetastatic efficacy [2].

Pharmacokinetics Drug Distribution Metastasis Lung Cancer

Optimal Research Applications for Probimane Based on Comparative Evidence


In Vitro Studies of Broad-Spectrum Cytotoxicity in Solid Tumor and Leukemia Models

Given its low micromolar IC50 values (<10 µM) against a panel of both solid tumor (SCG-7901 gastric, A549 lung) and leukemia (K562, HL60) cell lines, Probimane is ideally suited for in vitro experiments requiring a cytotoxic agent with a broad spectrum of activity [1]. Its demonstrably wider efficacy compared to ICRF-187 and MST-16, which are largely limited to leukemia models, makes Probimane the preferred bisdioxopiperazine for studies not restricted to hematological malignancies [2].

Long-Term In Vitro Pharmacodynamic Studies Requiring Sustained Drug Activity

For research involving extended treatment protocols or investigations into mechanisms of sustained drug action, Probimane is a superior candidate. Its cytotoxic activity increases over a 3-day period, in contrast to first-line chemotherapeutics like doxorubicin and 5-fluorouracil, whose effects wane after 24 hours [3]. This property allows for more stable and predictable long-term experimental conditions, reducing the need for frequent media changes to maintain drug pressure.

In Vivo Research on Human Lung Adenocarcinoma and Antimetastatic Mechanisms

Probimane is the bisdioxopiperazine of choice for in vivo studies utilizing the human lung adenocarcinoma xenograft model (LAX-83). It provides a significant, quantifiable advantage over its predecessor, razoxane, achieving up to 2.4-fold greater tumor growth inhibition at equitoxic doses [4]. Furthermore, its unique pharmacokinetic profile of selective and sustained accumulation in pulmonary metastatic foci makes it a powerful tool for dissecting the dynamics of metastasis and evaluating antimetastatic drug effects [5].

Preclinical Research on Combination Therapy with Bleomycin

Probimane has demonstrated synergistic anticancer effects when combined with bleomycin (Ble) in the Lewis lung carcinoma (LLC) in vivo model [6]. This established synergy provides a strong rationale for selecting Probimane for preclinical studies aimed at developing novel combination regimens, particularly those targeting lung cancer, where the combination effect is already quantified and validated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Probimane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.